Ethyl 2-cyanopent-4-enoate
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Overview
Description
Ethyl 2-cyanopent-4-enoate: is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a pentene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyanopent-4-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition followed by an elimination step to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyanopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Ammonia or primary amines for amide formation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or other esters.
Scientific Research Applications
Ethyl 2-cyanopent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-cyanopent-4-enoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or transesterification reactions, depending on the reaction conditions .
Molecular Targets and Pathways:
Nucleophilic Attack: The cyano group is a key target for nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids and alcohols.
Comparison with Similar Compounds
Ethyl 2-cyanopent-4-enoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyanohex-4-enoate: Similar structure but with an additional carbon in the backbone.
Ethyl 2-cyanobut-4-enoate: Similar structure but with one less carbon in the backbone.
Uniqueness: this compound is unique due to its specific combination of a cyano group and an ester group on a pentene backbone, which imparts distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
ethyl 2-cyanopent-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h3,7H,1,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKRYGHDHDCKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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